5-Chloro-2-ethoxybenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

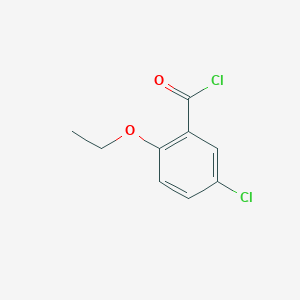

5-Chloro-2-ethoxybenzoyl chloride: is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the 5-position and an ethoxy group at the 2-position. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethoxybenzoyl chloride typically involves the chlorination of 2-ethoxybenzoic acid followed by the conversion of the resulting 5-chloro-2-ethoxybenzoic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride . The reaction conditions generally include:

Chlorination: Using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Conversion to Acid Chloride: Reacting the chlorinated product with thionyl chloride or oxalyl chloride under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Chlorination: Using large quantities of chlorine gas and a suitable catalyst.

Efficient Conversion: Employing thionyl chloride or oxalyl chloride in large reactors to ensure complete conversion to the acid chloride.

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-2-ethoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: Reacts with water to form 5-chloro-2-ethoxybenzoic acid and hydrochloric acid.

Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine.

Hydrolysis: Performed under acidic or basic conditions.

Reduction: Conducted under anhydrous conditions with a suitable reducing agent.

Major Products Formed:

Amides and Esters: Formed from nucleophilic substitution reactions.

5-Chloro-2-ethoxybenzoic Acid: Formed from hydrolysis.

5-Chloro-2-ethoxybenzyl Alcohol: Formed from reduction.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Chloro-2-ethoxybenzoyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its reactivity as an acyl chloride makes it suitable for acylation reactions, where it can introduce the 5-chloro-2-ethoxybenzoyl group into other molecules.

Key Reactions:

- Acylation of Amines: It can react with amines to form amides, which are crucial in the development of pharmaceuticals and agrochemicals.

- Formation of Esters: The compound can also be used to synthesize esters by reacting with alcohols, expanding its utility in creating diverse chemical entities.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is primarily used as a building block for the synthesis of active pharmaceutical ingredients (APIs). Its derivatives have been explored for their potential therapeutic effects.

Case Studies:

- Aurora Kinase Inhibitors: Research has indicated that derivatives of this compound can act as potent inhibitors of Aurora kinases, which are critical in cancer cell division. The introduction of this compound into pyrimidine-based structures has shown promise in enhancing binding affinity and efficacy against certain cancer types .

Materials Science

The compound is also significant in materials science, particularly in the synthesis of polymers and advanced materials.

Applications:

- Polymer Synthesis: It is used in the preparation of polymeric materials that exhibit desirable properties such as thermal stability and chemical resistance.

- Electrolyte Membranes: this compound has been employed in the synthesis of polymeric electrolyte membranes for fuel cells, contributing to advancements in energy technology .

Toxicological Studies

While exploring its applications, it is essential to consider the safety and toxicological profiles associated with this compound. Studies have indicated potential health risks linked to chlorinated compounds, including respiratory issues among workers exposed to such chemicals during production processes .

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-ethoxybenzoyl chloride is primarily based on its ability to act as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is utilized in various synthetic processes to create complex organic compounds .

Comparación Con Compuestos Similares

5-Chloro-2-methoxybenzoyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.

2-Chloro-5-ethoxybenzoyl chloride: Similar structure but with the chlorine and ethoxy groups swapped positions.

Uniqueness: 5-Chloro-2-ethoxybenzoyl chloride is unique due to the specific positioning of the chlorine and ethoxy groups on the benzene ring. This specific arrangement imparts distinct reactivity and properties, making it suitable for particular synthetic applications that other similar compounds may not fulfill .

Actividad Biológica

5-Chloro-2-ethoxybenzoyl chloride is an organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to this compound, highlighting its significance in pharmaceutical applications.

- Molecular Formula : C9H8ClO2

- Molecular Weight : 219.07 g/mol

- Structure : The compound features a benzoyl chloride group with an ethoxy substituent and a chlorine atom at the 5-position.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride or phosphorus oxychloride, leading to the formation of the desired acyl chloride. This method has been documented in various studies, emphasizing its efficiency and yield.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its antibacterial and antiviral properties.

Antiviral Activity

Recent research indicates that derivatives of this compound exhibit significant antiviral activity against SARS-CoV-2. A study demonstrated that a related compound showed an effective concentration (EC50) of 1.00 μM with a cytotoxicity (CC50) of 4.73 μM, indicating a favorable selectivity index for antiviral applications . The mechanism appears to involve modulation of autophagy processes in host cells, enhancing its potential as a therapeutic agent against viral infections.

Antibacterial Activity

The antibacterial properties of this compound have also been assessed. In vitro studies have shown that it possesses activity against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have demonstrated efficacy comparable to standard antibiotics like ampicillin and cephalexin .

Research Findings

| Activity Type | Target Organism | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| Antiviral | SARS-CoV-2 | 1.00 | 4.73 | 4.73 |

| Antibacterial | Staphylococcus aureus | - | - | - |

| Antibacterial | Escherichia coli | - | - | - |

Case Studies

- Antiviral Efficacy : In a study focused on antiviral compounds, derivatives of this compound were tested for their ability to inhibit viral replication in Vero-E6 cells. The results indicated that these compounds could significantly reduce viral loads, suggesting their potential as antiviral agents .

- Antibacterial Screening : Another study evaluated several derivatives against common pathogens. Compounds exhibited varying degrees of antibacterial activity, with some showing effectiveness comparable to existing antibiotics .

Propiedades

IUPAC Name |

5-chloro-2-ethoxybenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXINAIGLJUMHPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.